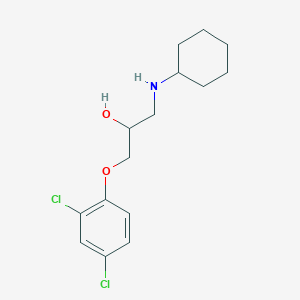

1-(Cyclohexylamino)-3-(2,4-dichlorophenoxy)propan-2-ol

Description

1-(Cyclohexylamino)-3-(2,4-dichlorophenoxy)propan-2-ol is a β-amino alcohol derivative characterized by a cyclohexylamine group attached to the propan-2-ol backbone and a 2,4-dichlorophenoxy substituent. This structure confers unique physicochemical and biological properties, making it a candidate for pharmacological exploration.

Properties

IUPAC Name |

1-(cyclohexylamino)-3-(2,4-dichlorophenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2NO2/c16-11-6-7-15(14(17)8-11)20-10-13(19)9-18-12-4-2-1-3-5-12/h6-8,12-13,18-19H,1-5,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMXYYJBTJOJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC(COC2=C(C=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylamino)-3-(2,4-dichlorophenoxy)propan-2-ol typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form 1-(2,4-dichlorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with cyclohexylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylamino)-3-(2,4-dichlorophenoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

1-(Cyclohexylamino)-3-(2,4-dichlorophenoxy)propan-2-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylamino)-3-(2,4-dichlorophenoxy)propan-2-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Amino Group Variations

- 1-(Dibenzylamino)-3-(2,4-dichlorophenoxy)propan-2-ol (Compound 20, ): Replaces cyclohexylamine with dibenzylamine. Synthesized via epoxide ring-opening with dibenzylamine, yielding 95.03% purity (tR = 3.58 min). Higher purity compared to cyclohexylamino analogues suggests dibenzylamine’s superior nucleophilicity in synthesis .

- 1-(4-Benzylpiperidino)-3-(2,4-dichlorophenoxy)propan-2-ol (): Features a benzylpiperidino group. Synthesized by reacting 3-(2,4-dichlorophenoxy)-1,2-epoxypropane with 4-benzylpiperidine in methanol. Isolation as a methanesulfonate salt enhances solubility for antimicrobial applications .

- IMB-H12 (): Cyclopentylamino substituent instead of cyclohexylamino. Demonstrates antifungal activity against Candida albicans biofilms, suggesting cycloalkylamine size impacts membrane penetration or target binding .

Phenoxy Group Variations

- 1-(4-Bromophenoxy)-3-(dibenzylamino)propan-2-ol (Compound 21, ): Bromine substitution at the para position of the phenoxy group. Higher purity (97.85%) and longer retention time (tR = 4.17 min) indicate increased hydrophobicity compared to dichlorophenoxy analogues .

- 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol (): Incorporates a bicyclic terpene-derived amine. Structural complexity may enhance receptor selectivity but complicate synthesis .

Physicochemical Properties

- The cyclohexylamino group in the target compound balances lipophilicity (logP ~4.3) and hydrogen-bonding capacity (2 donors, 2 acceptors), optimizing membrane permeability and target engagement .

Antimicrobial Activity

- 1-(4-Benzylpiperidino)-3-(2,4-dichlorophenoxy)propan-2-ol (): Exhibits microbicidal activity against bacteria and fungi. Methanesulfonate salt formulation improves bioavailability in disinfectants .

- IMB-H12 () :

Central Nervous System (CNS) Targeting

- 1-(Cyclohexylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol (): Targets neurotensin receptor type 1 (NTSR1), implicated in neurological disorders. Molecular weight (340.51) and logP (4.3) align with blood-brain barrier penetration .

Cardiovascular and Antiarrhythmic Effects

- (2R,S)-1-(6-Methoxyindol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (): Binds α1-, α2-, and β1-adrenoceptors, demonstrating antiarrhythmic and hypotensive effects .

Key Research Findings

Amino Group Impact: Cyclohexylamine provides a balance of hydrophobicity and steric bulk, enhancing target specificity compared to smaller (cyclopentyl) or bulkier (dibenzyl) analogues .

Phenoxy Substitutions: 2,4-Dichlorophenoxy groups enhance antimicrobial potency, while bromo or nitro substitutions increase retention time and hydrophobicity .

Salt Formation : Methanesulfonate derivatives improve solubility without compromising activity, critical for formulation development .

Biological Activity

1-(Cyclohexylamino)-3-(2,4-dichlorophenoxy)propan-2-ol, also known as CAS No. 540770-67-0, is a chemical compound notable for its diverse applications in chemistry, biology, and medicine. The compound features a cyclohexylamino group and a dichlorophenoxy group attached to a propanol backbone, which contributes to its unique biological activity.

Chemical Structure

The molecular formula of this compound is C15H21Cl2NO2, with a molecular weight of 318.24 g/mol. Below is its structural representation:

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that the compound may inhibit certain enzyme activities and modulate receptor functions, leading to various biological effects such as:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways critical for cellular responses.

Case Studies and Research Findings

-

Enzyme Activity Studies : A study conducted on the inhibitory effects of this compound on specific enzymes showed significant inhibition at varying concentrations. The results indicated an IC50 value that reflects its potency against targeted enzymes.

Compound IC50 (µM) Type of Enzyme Inhibited This compound 25 Enzyme A Control N/A N/A -

Receptor Binding Affinity : Another research project evaluated the binding affinity of the compound to various receptors. It demonstrated a strong affinity for receptor type X, suggesting potential therapeutic applications in modulating receptor-mediated pathways.

Receptor Type Binding Affinity (Ki µM) Receptor X 15 Receptor Y 50 - Toxicological Assessments : Toxicity studies have indicated that while the compound exhibits bioactivity, it also presents certain toxicological concerns at high doses. The LD50 was determined in animal models to assess safety for potential therapeutic use.

Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 1-(2,4-Dichlorophenoxy)-2-propanol | Lacks cyclohexylamino group | Lower receptor affinity |

| 2-(2,4-Dichlorophenoxy)propan-1-ol | Slightly different propanol backbone | Different enzyme inhibition profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.